molecular formula C10H13NS B1448514 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 1555384-07-0

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B1448514
CAS No.: 1555384-07-0
M. Wt: 179.28 g/mol
InChI Key: CYZUZKUAVHWEHR-UHFFFAOYSA-N
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Description

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound that has garnered significant attention due to its potential applications in various scientific fields. This compound is characterized by a benzothiazepine ring system, which is a seven-membered ring containing both nitrogen and sulfur atoms. The presence of the methyl group at the 8th position further distinguishes this compound from other benzothiazepine derivatives .

Biochemical Analysis

Biochemical Properties

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One notable interaction is with the ryanodine receptor 1 (RyR1) channel, where it enhances the binding affinity of Calstabin-1 . By preventing the depletion of Calstabin-1 from the RyR1 complex, this compound helps in maintaining muscle function and reducing muscle fatigue

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the RyR1 channel impacts calcium signaling, which is essential for muscle contraction and other cellular processes . Furthermore, this compound may affect the expression of genes involved in muscle maintenance and repair, thereby contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. By binding to the RyR1 channel, this compound enhances the stability of the RyR1-Calstabin-1 complex, preventing the dissociation of Calstabin-1 and thereby maintaining proper calcium signaling This stabilization effect is crucial for reducing muscle fatigue and damage during physical activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to this compound may lead to gradual degradation, which could impact its efficacy and safety in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance muscle function and reduce fatigue without causing significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. It is essential to determine the optimal dosage range for therapeutic applications to maximize the benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors. This compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism For example, its interaction with the RyR1 channel affects calcium signaling, which in turn impacts various metabolic processes within the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate its localization and accumulation in specific tissues, enhancing its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its interaction with the RyR1 channel suggests localization to the sarcoplasmic reticulum in muscle cells, where it can exert its effects on calcium signaling and muscle function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-aminothiophenol with an α,β-unsaturated carbonyl compound, followed by cyclization to form the benzothiazepine ring. The reaction conditions often involve heating the reactants in the presence of a suitable catalyst, such as trifluoroacetic acid, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines .

Scientific Research Applications

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine
  • 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine Hydrochloride

Comparison: 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

8-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-8-3-4-9-10(7-8)12-6-2-5-11-9/h3-4,7,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZUZKUAVHWEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Reactant of Route 2
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Reactant of Route 3
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Reactant of Route 4
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Reactant of Route 5
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Reactant of Route 6
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

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